molecular formula C9H16 B1605145 Methallylcyclopentane CAS No. 219726-61-1

Methallylcyclopentane

Cat. No. B1605145
M. Wt: 124.22 g/mol
InChI Key: AYPUQHOHNKLMOW-UHFFFAOYSA-N
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Description

Methallylcyclopentane is a chemical compound with the molecular formula C9H16 . It is a type of organic compound .


Molecular Structure Analysis

The Methallylcyclopentane molecule contains a total of 25 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 five-membered ring(s) .

Scientific Research Applications

Synthesis and Chemical Applications

Methallylcyclopentane, a compound involved in various chemical syntheses, plays a significant role in the creation of complex molecular structures. One notable application is in the total synthesis of Dactylol, a cyclooctenoid sesquiterpene. This synthesis involves a three-component coupling and ring-closing metathesis, with methallylcyclopentane derivatives serving as key intermediates (Fürstner & Langemann, 1996). Additionally, methallylcyclopentane has been used in the synthesis of methylenecyclopentanes, offering high yields and complete stereoselectivity in various reactions (Ghera, Yechezkel, & Hassner, 1996).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds related to methallylcyclopentane have been explored for their potential in treating various medical conditions. For instance, a cyclopentane derivative was studied for its effects on the immune system in the context of influenza virus infections. This research aimed to understand the compound's impact on different immune parameters, such as cytotoxic T lymphocytes and natural killer cell activity (Sidwell, Smee, Bailey, & Burger, 2001).

Pharmacological Research

In pharmacological research, the structurally related compounds to methallylcyclopentane have been involved in studies exploring new drug formulations and their therapeutic effects. For example, research on anthracyclines in the context of metastatic breast cancer has investigated the potential for rechallenging with these compounds, which are chemically related to methallylcyclopentane. Such studies are crucial for understanding the effectiveness and safety of these drugs in different clinical settings (Palmieri, Krell, James, Harper-wynne, Misra, Cleator, & Miles, 2010).

Advanced Chemical Synthesis Techniques

Research has also focused on the development of advanced chemical synthesis techniques using methallylcyclopentane derivatives. These studies aim to improve the efficiency and selectivity of chemical reactions, thereby expanding the toolbox available for synthetic chemists. For instance, a study demonstrated a highly efficient synthesis method for methylenecyclopropane using methallyl chloride, closely related to methallylcyclopentane (Binger, Brinkmann, & Wedemann, 2002).

Safety And Hazards

Methallylcyclopentane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Methallylcyclopentane are not mentioned in the available literature, there is a growing interest in the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes . This could potentially open up new avenues for research and application of Methallylcyclopentane.

properties

IUPAC Name

2-methylprop-2-enylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUQHOHNKLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338413
Record name Methallylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methallylcyclopentane

CAS RN

219726-61-1
Record name Methallylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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